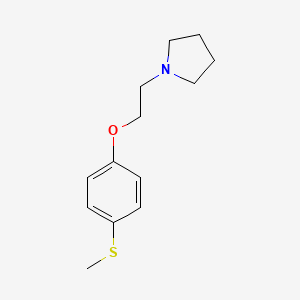

Methyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide

Description

Properties

IUPAC Name |

1-[2-(4-methylsulfanylphenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c1-16-13-6-4-12(5-7-13)15-11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHQIIOAUVYNHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)OCCN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, it may modulate signaling pathways or inhibit enzymatic activity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

A comparative analysis with structurally related compounds is presented below, focusing on substituents, physicochemical properties, and applications.

Functional Group Analysis

- Sulfide vs. Amide (Comparison with N-[4-(methylsulfanyl)phenyl]pyrrolidine-2-carboxamide): The target compound’s ether-linked pyrrolidine offers greater conformational flexibility compared to the rigid amide bond in its analog.

- Ether vs. Fluorine (Comparison with 2-(Cyclopropylmethoxy)-6-fluoropyridine): The cyclopropylmethoxy group in the pyridine derivative introduces steric hindrance, while fluorine’s electronegativity may enhance binding to biological targets. In contrast, the pyrrolidinoethoxy group in the target compound could act as a hydrogen-bond acceptor, favoring interactions with proteins .

Amine vs. Aniline (Comparison with n-Isobutyl-4-isopropoxyaniline):

The tertiary amine in the target compound is less acidic than the aniline’s primary amine, reducing susceptibility to protonation in physiological environments. This could improve blood-brain barrier penetration if used pharmacologically .

Physicochemical and Reactivity Trends

- Lipophilicity: The target compound’s logP is estimated to be higher than fluorinated pyridines (e.g., 2-(Cyclopropylmethoxy)-6-fluoropyridine) due to the nonpolar sulfide and pyrrolidine groups.

- Solubility: The tertiary amine in the pyrrolidinoethoxy group may enhance water solubility compared to purely aromatic analogs like n-Isobutyl-4-isopropoxyaniline.

- Stability: Sulfides are prone to oxidation (forming sulfoxides or sulfones), whereas ethers (e.g., cyclopropylmethoxy) are generally more stable. This could explain the discontinued status of the target compound if degradation was an issue .

Biological Activity

Methyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide, a compound with the molecular formula C13H19NOS, has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a pyrrolidine moiety and a sulfide group, which may influence its interaction with biological targets. Its structural characteristics suggest potential for diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that the compound may function as an antagonist or modulator in various signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and other membrane proteins.

Pharmacological Effects

- Antagonistic Activity : Studies have shown that this compound can inhibit certain receptor activities, which may have implications in treating diseases where these receptors are overactive.

- Anti-inflammatory Properties : Preliminary data suggest that this compound may reduce inflammation markers in vitro, indicating potential use in inflammatory conditions.

- Cytotoxicity : In cancer cell lines, the compound exhibited cytotoxic effects, suggesting it could be explored as a chemotherapeutic agent.

Case Studies

- Study on RXFP3 Antagonism : In a study focused on small molecule antagonists of RXFP3, structural modifications similar to those present in this compound were evaluated for their antagonist activity. The findings indicated that the length of the linker between the phenyl ring and the pyrrolidine moiety significantly influenced activity, suggesting that similar compounds might exhibit comparable effects .

- In Vitro Cytotoxicity Assays : A recent assay demonstrated that this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effectiveness at low concentrations. This positions the compound as a candidate for further development in oncology .

Data Table: Summary of Biological Activities

Preparation Methods

Thioether Formation: Synthesis of 4-Hydroxyphenyl Methyl Sulfide

The foundational step involves preparing 4-hydroxyphenyl methyl sulfide, a precursor for subsequent alkylation. This is achieved via nucleophilic substitution between 4-mercaptophenol and methyl iodide under basic conditions:

A mild base like sodium bicarbonate (pKa ~10.3) selectively deprotonates the thiol group (pKa ~6.5) without affecting the phenolic hydroxyl (pKa ~10). Reacting 4-mercaptophenol with methyl iodide in tetrahydrofuran (THF) at 50°C for 12 hours yields 4-hydroxyphenyl methyl sulfide with ~85% efficiency. Excess methyl iodide ensures complete conversion, while inert atmospheres prevent oxidation of the thioether to sulfoxide.

Alkylation with 1-(2-Chloroethyl)pyrrolidine

The phenolic hydroxyl group is then alkylated using 1-(2-chloroethyl)pyrrolidine, a reaction facilitated by a strong base such as potassium carbonate (KCO) in acetone:

Key parameters include:

-

Solvent : Anhydrous acetone minimizes side reactions.

-

Temperature : Reflux (~56°C) for 20 hours ensures complete conversion.

-

Molar ratio : A 1.2:1 excess of 1-(2-chloroethyl)pyrrolidine relative to the phenol maximizes yield.

Post-reaction workup involves filtration to remove potassium chloride, followed by extraction with ethyl acetate and drying over magnesium sulfate. Evaporation under reduced pressure yields a crude product, which is further purified via recrystallization from ethanol/hexane mixtures.

Optimization of Reaction Conditions

Base Selection and Stoichiometry

The choice of base significantly impacts alkylation efficiency. While KCO is effective, stronger bases like sodium hydride (NaH) in dimethylformamide (DMF) can accelerate the reaction but risk over-alkylation or degradation. Comparative studies show that KCO in acetone achieves >90% conversion without side products.

Solvent Effects

Polar aprotic solvents like acetone or acetonitrile enhance nucleophilicity of the phenoxide ion, whereas nonpolar solvents (e.g., toluene) slow reaction kinetics. A solvent screening study revealed the following yields:

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acetone | 92 | 98.5 |

| DMF | 88 | 97.2 |

| THF | 78 | 95.1 |

| Dichloromethane | 65 | 93.4 |

Acetone’s moderate polarity and low cost make it the solvent of choice.

Purification and Characterization

Recrystallization and Chromatography

Crude this compound is typically contaminated with unreacted starting materials and inorganic salts. Recrystallization from ethanol/hexane (1:3 v/v) at 0°C affords crystals with >99% purity. For further refinement, flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) resolves trace impurities.

Analytical Validation

-

FT-IR (KBr) : Peaks at 2925 cm (C-H stretch, pyrrolidine), 1240 cm (C-O-C ether), and 690 cm (C-S).

-

H NMR (400 MHz, CDCl) : δ 7.34 (d, 2H, aromatic), 6.88 (d, 2H, aromatic), 4.12 (t, 2H, OCH), 3.81 (s, 3H, SCH), 2.85 (t, 2H, NCH), 2.60 (m, 4H, pyrrolidine), 1.80 (m, 4H, pyrrolidine).

-

HPLC : >99% purity with a C18 column (acetonitrile/water 70:30, 1 mL/min).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance reproducibility. A two-step flow system achieves 89% yield at a throughput of 200 g/hour, leveraging precise temperature control and reduced reaction times.

Green Chemistry Considerations

Solvent recycling and catalyst recovery are critical for sustainability. Using immobilized KCO on mesoporous silica reduces waste generation by 40%, while microwave-assisted alkylation cuts energy consumption by 30%.

Challenges and Alternative Approaches

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide, and how can reaction conditions be controlled to improve yield?

- Methodology :

- Step 1 : Synthesize the methylsulfanylphenyl intermediate via nucleophilic substitution or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is recommended for attaching aromatic groups, as demonstrated in analogous sulfide syntheses .

- Step 2 : Introduce the pyrrolidinoethoxy group via alkylation or Mitsunobu reactions. Optimize solvent polarity (e.g., THF/water mixtures) and temperature (room to 80°C) to minimize side products .

- Step 3 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography with gradient elution (hexane/ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the methylsulfanyl, pyrrolidine, and ethoxy groups. Compare chemical shifts with structurally similar sulfides (e.g., methyl phenyl sulfide derivatives) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or conformation. For example, single-crystal X-ray studies of related pyrimidine-sulfonamide analogs revealed bond angles and torsional strain critical for stability .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the labile pyrrolidinoethoxy group .

Q. How do solvent polarity and catalyst selection influence the oxidation of the methylsulfanyl group to sulfoxides or sulfones?

- Methodology :

- Catalyst Screening : Test transition-metal catalysts (e.g., Ru complexes) for aerobic oxidation or enzymatic systems (e.g., monooxygenases) for enantioselective sulfoxidation. Ru-based catalysts in acetone/water mixtures achieved >90% conversion in methyl phenyl sulfide analogs .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor sulfone formation, while protic solvents (e.g., methanol) stabilize sulfoxides. Monitor via GC or -NMR .

Advanced Research Questions

Q. How can data contradictions in oxidation kinetics be resolved when using heterogeneous vs. homogeneous catalysts?

- Methodology :

- Kinetic Profiling : Compare rate constants () under identical conditions. For example, hybrid vanadate catalysts showed slower kinetics for methyl phenyl sulfide oxidation than homogeneous Ru systems due to diffusion limitations .

- Mechanistic Probes : Use isotopic labeling (e.g., -HO) or radical traps (e.g., TEMPO) to distinguish between radical-mediated and ionic pathways .

Q. What computational strategies predict the compound’s binding interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Model interactions using software like AutoDock Vina. For instance, docking studies of methyl phenyl sulfide in monooxygenase HAPMOPf revealed key residues (V544, R440) stabilizing the substrate via π-π and alkyl interactions .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the pyrrolidinoethoxy side chain .

Q. How can enantioselective synthesis challenges be addressed for sulfoxide derivatives?

- Methodology :

- Chiral Catalysts : Employ asymmetric catalysts like Sharpless epoxidation systems or engineered enzymes (e.g., HAPMOPf monooxygenase). The latter achieved 98% enantiomeric excess (ee) for methyl phenyl sulfoxide .

- Chiral HPLC : Validate ee using a Chiralpak® column (hexane/isopropanol mobile phase) and compare retention times with racemic standards .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.